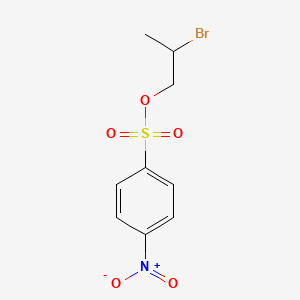
2-Bromopropyl 4-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopropyl 4-nitrobenzene-1-sulfonate is an organic compound that features a brominated propyl group attached to a nitrobenzene sulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopropyl 4-nitrobenzene-1-sulfonate typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 4-nitrobenzene-1-sulfonic acid.
Bromination: The sulfonic acid derivative is reacted with 2-bromopropanol in the presence of a dehydrating agent such as thionyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromopropyl 4-nitrobenzene-1-sulfonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Reduction: The major product is 2-Aminopropyl 4-nitrobenzene-1-sulfonate.
Oxidation: The major product is 2-Carboxypropyl 4-nitrobenzene-1-sulfonate.
Aplicaciones Científicas De Investigación
2-Bromopropyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Bioconjugation: The bromine atom can be replaced with biologically active molecules, making it useful in the development of bioconjugates.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Can be used in the preparation of functionalized polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromopropyl 4-nitrobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the sulfonate group can participate in various interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropropyl 4-nitrobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropyl 4-nitrobenzene-1-sulfonate: Similar structure but with an iodine atom instead of bromine.
2-Bromopropyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
Propiedades
Número CAS |
130018-56-3 |
|---|---|
Fórmula molecular |
C9H10BrNO5S |
Peso molecular |
324.15 g/mol |
Nombre IUPAC |
2-bromopropyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10BrNO5S/c1-7(10)6-16-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3 |
Clave InChI |
PVKYEHUUUAGNSN-UHFFFAOYSA-N |
SMILES canónico |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


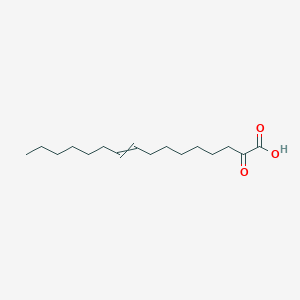
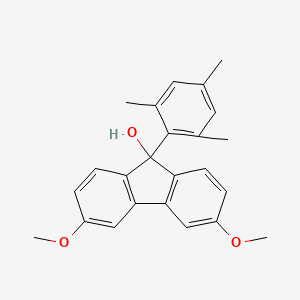

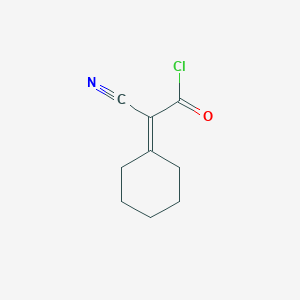
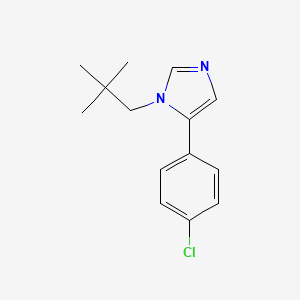
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)

![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
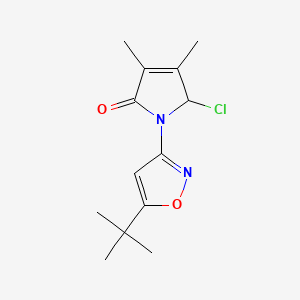
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
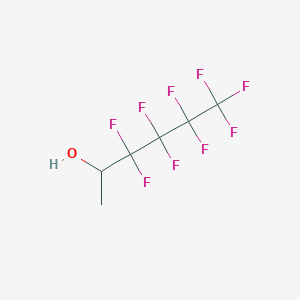


![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
